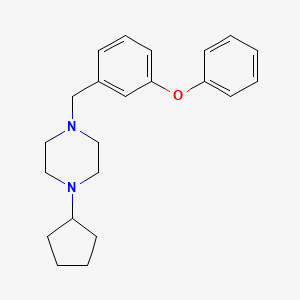
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often focus on optimizing yield and purity while minimizing the use of toxic intermediates .
Analyse Chemischer Reaktionen
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Eigenschaften
Molekularformel |
C22H28N2O |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-cyclopentyl-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H28N2O/c1-2-10-21(11-3-1)25-22-12-6-7-19(17-22)18-23-13-15-24(16-14-23)20-8-4-5-9-20/h1-3,6-7,10-12,17,20H,4-5,8-9,13-16,18H2 |
InChI-Schlüssel |
SZVBLAGYHSTQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879051.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10879053.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-3-carboxamide](/img/structure/B10879054.png)

![2,7-Diiodo-11-nitrodibenzo[a,c]phenazine](/img/structure/B10879078.png)
![7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879079.png)


![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879104.png)
![N-{4-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl}-N,N-dimethylamine](/img/structure/B10879110.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10879112.png)
![2-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10879125.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10879128.png)
![2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol](/img/structure/B10879141.png)
